RO 20-1724 is a synthetic organic compound classified as a phosphodiesterase 4 (PDE4) inhibitor. [, , , , ] PDE4 is an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP), a key second messenger involved in various cellular processes. [, , ] By inhibiting PDE4, RO 20-1724 increases intracellular cAMP levels, leading to diverse downstream effects in various cell types and tissues. [, , , , , ] In scientific research, RO 20-1724 serves as a valuable tool to study cAMP-mediated signaling pathways and their roles in physiological and pathological conditions. [, , , , , , , , , , ]
Related Compounds
Rolipram
Compound Description: Rolipram is a selective phosphodiesterase-4 (PDE4) inhibitor recognized for its potential antidepressant and anti-inflammatory effects. []
Relevance: Rolipram shares a similar mechanism of action with RO 20-1724 by inhibiting PDE4. Both compounds demonstrate effectiveness in reducing inflammation, although rolipram is often cited as having a higher potency than RO 20-1724. [, ] Studies comparing their effects on various models, including hypersensitivity reactions and TNF-α release, highlight these differences. [, , ]
1-Methyl-3-isobutylxanthine (IBMX)
Compound Description: IBMX is a non-selective phosphodiesterase inhibitor, acting on multiple PDE families, and is commonly used in research to increase intracellular cyclic AMP (cAMP) levels. [, , ]
Relevance: Unlike the selective inhibition of PDE4 by RO 20-1724, IBMX displays broader action by inhibiting various PDEs, including PDE4. [, , ] This difference in selectivity results in a wider range of effects. Studies have shown that IBMX can augment the action of both cholecystokinin and secretin on pancreatic acini, whereas RO 20-1724 primarily augments the action of cholecystokinin. []
8-Bromo-cAMP
Compound Description: 8-Bromo-cAMP is a cell-permeable analog of cyclic AMP (cAMP), acting as a direct activator of cAMP-dependent protein kinase (PKA). []
Relevance: While not a PDE inhibitor like RO 20-1724, 8-Bromo-cAMP plays a crucial role in understanding the downstream effects of PDE4 inhibition. By directly activating PKA, 8-Bromo-cAMP mimics the increase in cAMP levels induced by RO 20-1724, providing insights into cAMP-mediated cellular processes. []
Theophylline
Compound Description: Theophylline is a non-selective phosphodiesterase inhibitor, primarily inhibiting PDE3 and PDE4, and is clinically used for its bronchodilatory effects in respiratory diseases like asthma. [, ]
Relevance: Similar to IBMX, theophylline exhibits non-selective PDE inhibition, contrasting with the selective PDE4 inhibition of RO 20-1724. [, ] This broader action leads to a wider spectrum of effects. Theophylline, unlike RO 20-1724, can affect the dose-response curve of carbachol in pancreatic acini, indicating its influence on muscarinic cholinergic receptors. []
Papaverine
Compound Description: Papaverine is a non-selective phosphodiesterase inhibitor, inhibiting both cAMP and cGMP PDEs, and is clinically recognized for its vasodilatory properties. []
Relevance: Both papaverine and RO 20-1724 inhibit PDEs, but papaverine demonstrates a broader spectrum of inhibition, targeting both cAMP and cGMP PDEs, unlike the selective PDE4 inhibition by RO 20-1724. [] This broader action of papaverine can result in different clinical applications, primarily focusing on its vasodilatory effects. []
Nitraquazone
Compound Description: Nitraquazone is a non-selective phosphodiesterase inhibitor. []
Milrinone
Compound Description: Milrinone is a selective phosphodiesterase-3 (PDE3) inhibitor, primarily used for its inotropic effects in treating heart failure. [, , , ]
Relevance: Milrinone's selective inhibition of PDE3 contrasts with the PDE4 selectivity of RO 20-1724. [, , , ] This difference in selectivity leads to distinct clinical applications. While both compounds can influence cAMP levels, milrinone's primary effect is on cardiac muscle, enhancing contractility, while RO 20-1724 focuses on other systems, including inflammatory and renal. [, , , ]
SKF 94120
Compound Description: SKF 94120 is a selective phosphodiesterase-3 (PDE3) inhibitor. [, ]
Relevance: Similar to milrinone, SKF 94120 targets PDE3, unlike the PDE4 selectivity of RO 20-1724. [, ] This difference results in separate physiological effects. Research suggests that SKF 94120 and RO 20-1724, when used together, can have additive effects on certain responses, such as isoproterenol-induced relaxation and cAMP accumulation in canine trachealis, highlighting their distinct mechanisms in modulating cAMP levels. []
Zarderverine (ZARD)
Compound Description: Zarderverine is a phosphodiesterase inhibitor, targeting both type III and IV PDEs. []
Relevance: Unlike RO 20-1724's selectivity for PDE4, zarderverine inhibits both PDE3 and PDE4. [] This broader action leads to a wider range of effects on various tissues. In gallbladder motility studies, both compounds exhibit a similar effect on baseline tone and EFS-induced off responses, indicating overlapping action on specific pathways. []
Zaprinast (ZAP)
Compound Description: Zaprinast is a selective phosphodiesterase-5 (PDE5) inhibitor, clinically utilized for its effects on smooth muscle relaxation. [, , ]
Relevance: Zaprinast's selective inhibition of PDE5 distinguishes it from RO 20-1724, which targets PDE4. [, , ] This difference in selectivity results in unique physiological effects. While both compounds can modulate smooth muscle tone, zaprinast's action on PDE5 makes it more relevant in conditions like erectile dysfunction, whereas RO 20-1724's focus remains on inflammation and other systems. [, , ]
Forskolin
Compound Description: Forskolin is a naturally occurring diterpene that directly activates adenylate cyclase, leading to increased intracellular cAMP levels. [, , , ]
Relevance: Unlike RO 20-1724, which indirectly elevates cAMP by inhibiting its degradation, forskolin directly stimulates cAMP production by activating adenylate cyclase. [, , , ] This difference makes forskolin a valuable tool in research to dissect the specific contributions of adenylate cyclase activity versus PDE inhibition in various cellular processes. Studies often use forskolin in conjunction with PDE inhibitors like RO 20-1724 to understand the interplay between cAMP production and degradation. [, , , ]
Isoproterenol
Compound Description: Isoproterenol is a non-selective β-adrenergic receptor agonist, often used to stimulate adenylate cyclase activity and increase cAMP levels. [, , , ]
Relevance: While not directly related to RO 20-1724 in terms of structure or mechanism, isoproterenol is frequently used in conjunction with RO 20-1724 in research. [, , , ] Isoproterenol's ability to stimulate cAMP production through β-adrenergic receptor activation allows researchers to assess how effectively RO 20-1724 inhibits PDE4 and enhances cAMP levels in response to β-adrenergic stimulation. [, , , ]
Denbufylline
Compound Description: Denbufylline is a selective phosphodiesterase-4 (PDE4) inhibitor. []
Relevance: Similar to rolipram and RO 20-1724, denbufylline selectively targets PDE4. [] In studies investigating cardiac contraction, denbufylline, rolipram, and RO 20-1724 demonstrate comparable effects when administered in the presence of forskolin, suggesting their shared mechanism of enhancing cAMP levels to modulate cardiac function. []
RP 73401
Compound Description: RP 73401 is a selective phosphodiesterase-4 (PDE4) inhibitor. []
Relevance: RP 73401 shares a similar mechanism with rolipram and RO 20-1724 by selectively inhibiting PDE4. [] In studies exploring prostate smooth muscle control, RP 73401 demonstrates comparable efficacy to rolipram and RO 20-1724 in reversing norepinephrine-induced tension, suggesting their shared role in modulating cAMP signaling in this tissue. []
Synthesis Analysis
The synthesis of RO 20-1724 involves several key steps that utilize specific reagents and conditions to achieve the desired molecular structure. The process typically includes:
Starting Materials: The synthesis begins with appropriate precursors that contain the imidazolidinone core structure.
Reagents: Common reagents used in the synthesis include various alkylating agents and catalysts that facilitate the formation of the imidazolidinone ring.
Conditions: The reactions are usually conducted under controlled temperature and pressure conditions to optimize yield and purity. For instance, high-performance liquid chromatography may be employed to monitor the progress of the reaction and purify the final product.
Yield: The methodologies reported in literature suggest that the synthesis can yield RO 20-1724 in significant quantities, allowing for further biological testing and applications.
Molecular Structure Analysis
The molecular structure of RO 20-1724 can be described as follows:
Chemical Formula: C13H14N2O3
Molecular Weight: Approximately 246.26 g/mol
Structural Features: The compound features a five-membered imidazolidinone ring, which is crucial for its biological activity. The presence of substituents such as methoxy and butoxy groups contributes to its pharmacological properties.
The three-dimensional conformation of RO 20-1724 plays a significant role in its interaction with phosphodiesterase enzymes, influencing both binding affinity and specificity.
Chemical Reactions Analysis
RO 20-1724 participates in various chemical reactions, primarily through its role as a phosphodiesterase inhibitor. Key reactions include:
Inhibition of Phosphodiesterase Activity: RO 20-1724 effectively inhibits the breakdown of cyclic adenosine monophosphate, leading to increased levels of this second messenger within cells.
Impact on IgE Synthesis: Studies have shown that treatment with RO 20-1724 reduces spontaneous immunoglobulin E synthesis in peripheral blood mononuclear leukocytes from patients with atopic dermatitis, indicating its potential role in modulating immune responses.
These reactions highlight RO 20-1724's mechanism of action at a cellular level, particularly its effects on signaling pathways involved in inflammation and allergy.
Mechanism of Action
The mechanism of action of RO 20-1724 primarily revolves around its inhibition of phosphodiesterase type 4, which leads to increased intracellular levels of cyclic adenosine monophosphate. This elevation results in:
Reduced Inflammatory Responses: By inhibiting phosphodiesterase activity, RO 20-1724 decreases the production of pro-inflammatory cytokines.
Modulation of Immune Cell Activity: The compound has been shown to affect B cell function directly, reducing immunoglobulin E production while also influencing T cell interactions.
The correlation between phosphodiesterase inhibition and decreased IgE synthesis underscores its potential therapeutic benefits in allergic conditions.
Physical and Chemical Properties Analysis
RO 20-1724 exhibits several notable physical and chemical properties:
Appearance: Typically exists as a white to off-white solid.
Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
Stability: Generally stable under normal laboratory conditions but should be stored away from light and moisture to maintain integrity.
These properties are essential for determining the appropriate handling, storage, and application methods for research and therapeutic use.
Applications
The applications of RO 20-1724 are diverse, particularly within the fields of pharmacology and immunology:
Therapeutic Use: It has potential applications in treating allergic diseases such as asthma and atopic dermatitis by modulating immune responses.
Research Tool: Used extensively in laboratory settings to study the role of cyclic adenosine monophosphate signaling pathways in various biological processes.
Drug Development: Its profile as a phosphodiesterase type 4 inhibitor makes it a candidate for developing new therapies targeting inflammatory diseases.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Belzutifan is an inhibitor of hypoxia-inducible factor 2α (HIF-2α) used in the treatment of von Hippel-Lindau (VHL) disease-associated cancers. The HIF-2α protein was first identified in the 1990s by researchers at UT Southwestern Medical Center as a key player in the growth of certain cancers. Initially considered to be undruggable, a binding pocket was eventually discovered in the HIF-2α molecule which allowed for compounds to bind and inhibit these proteins. This discovery led to the initial development of belzutifan (at the time called PT2977), which was further developed by a spin-off company named Peloton Pharmaceuticals (which itself was eventually acquired by Merck in 2019). Belzutifan inhibits the complexation of HIF-2α with another transcription factor, HIF-1β, a necessary step in its activation - by preventing the formation of this complex, belzutifan can slow or stop the growth of VHL-associated tumors. Belzutifan received FDA approval for the treatment of select VHL-associated cancers on August 13, 2021. Belzutifan is a Hypoxia-inducible Factor Inhibitor. The mechanism of action of belzutifan is as a Hypoxia-inducible Factor 2 alpha Inhibitor, and Cytochrome P450 3A4 Inducer. Belzutifan is a small molecule inhibitor of hypoxia-inducible factor 2 alpha used to treat solid tumors in patients with von Hippel-Lindau disease. Belzutifan is associated with a low rate of minor serum enzyme elevations during therapy, but has not been linked to cases of clinically apparent liver injury. Belzutifan is an orally active, small molecule inhibitor of hypoxia inducible factor (HIF)-2alpha (HIF-2a), with potential antineoplastic activity. Upon oral administration, belzutifan binds to and blocks the function of HIF-2alpha, thereby preventing HIF-2alpha heterodimerization and its subsequent binding to DNA. This results in decreased transcription and expression of HIF-2alpha downstream target genes, many of which regulate hypoxic signaling. This inhibits cell growth and survival of HIF-2alpha-expressing tumor cells. HIF-2alpha, the alpha subunit for the heterodimeric transcription factor HIF-2, is overexpressed in many cancers and promotes tumorigenesis.
PTC-028 is an inhibitor of B cell-specific Moloney murine leukemia virus integration site 1 (BMI1), which is a member of the polycomb repressive complex 1 (PRC1) that has a role in gene silencing. It inhibits proliferation of OVCAR-4 and OV-90 ovarian cancer cells (IC50s = ~0.1 µM for both). It also induces BMI1 degradation in, and apoptosis of, the same cells in a concentration-dependent manner. PTC-028 reduces microtubule polymerization and induces cell cycle arrest at the G2/M phase in MDS-L myelodysplastic syndrome cells when used at concentrations of 3 and 0.03 µM, respectively. It reduces tumor growth in a OV-90 orthotopic mouse model of ovarian cancer when administered biweekly at a dose of 15 mg/kg. PTC-028 is an orally bioavailable compound that decreases BMI-1 levels by posttranslational modification. In vivo, orally administered PTC-028, as a single agent, exhibits significant antitumor activity comparable with the standard cisplatin/paclitaxel therapy in an orthotopic mouse model of ovarian cancer.
Polycomb complex protein BMI-1 is a polycomb ring finger oncogene that regulates the p16 and p19 cell cycle inhibitor genes. It is necessary for efficient self-renewing cell divisions of stem cells in several tissues and can be over-expressed in tumors. PTC-209 is a BMI-1 inhibitor (IC50 = ~ 0.5 μM) that irreversibly impairs colorectal cancer-initiating cell (CIC) growth. It reduces tumor growth in CIC xenograft assays and abrogates colorectal cancer cell self-renewal in vivo, reducing their tumorigenic potential. a potent and selective BMI-1 inhibitor PTC-209 is a potent BMI-1 inhibitor with potential anticancer activity. PTC-209 inhibits endogenous BMI-1 expression in human colorectal HCT116 and human fibrosarcoma HT1080 tumor cells. PTC-209 decreases colorectal tumor cell growth in a BMI-1-dependent way. In addition, PTC-209 impairs colorectal cancer-initiating cells (CICs) through irreversible growth inhibition.
Unesbulin is an orally active inhibitor of the polycomb ring finger oncogene BMI1 (B-cell-specific Moloney murine leukemia virus integration site 1), with potential antineoplastic activity. Upon oral administration, unesbulin targets BMI1 expressed by both tumor cells and cancer stem cells (CSCs), and induces hyper-phosphorylation of BMI1 leading to its degradation. This inhibits BMI1-mediated signal transduction pathways and results in a reduction of proliferation of BMI1-expressing tumor cells. BMI1, a key protein in the polycomb repressive complex 1 (PRC1), is overexpressed in certain tumor cell types, and plays a key role in CSC survival, proliferation and resistance to chemotherapeutics; its expression is associated with increased tumor aggressiveness and a poor prognosis.